2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride

Description

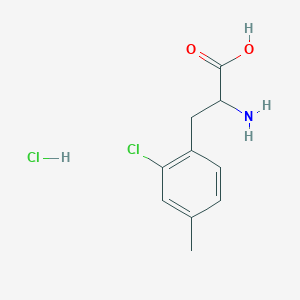

Chemical Structure: 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a substituted phenylalanine derivative with a chlorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. Its hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name |

2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSCHLCCGWDGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride typically involves the reaction of 2-chloro-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) convert the amino group to a nitro group (-NO₂), forming 3-(2-chloro-4-methylphenyl)-2-nitropropanoic acid hydrochloride. This reaction typically proceeds in acidic or neutral aqueous media at elevated temperatures (60–80°C).

Key reaction :

Esterification

The carboxylic acid moiety reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form corresponding esters. For example, reaction with ethanol yields ethyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride.

Conditions :

-

Reagent: Ethanol (excess)

-

Catalyst: Concentrated H₂SO₄ (1–2%)

-

Temperature: Reflux (78°C)

-

Time: 4–6 hours

Product :

Decarboxylation

Under thermal conditions (>150°C) or in the presence of strong bases (e.g., NaOH), the compound undergoes decarboxylation, losing CO₂ to form 1-(2-chloro-4-methylphenyl)-2-aminoethane hydrochloride.

Mechanism :

Biochemical Interactions

The compound exhibits inhibitory activity against enzymes involved in neurotransmitter synthesis, particularly phenylalanine hydroxylase (PAH). Competitive inhibition occurs via binding to the enzyme’s active site, mimicking the natural substrate phenylalanine .

Key interactions :

Comparative Reactivity of Structural Analogs

The chlorine and methyl substituents on the phenyl ring modulate electronic and steric effects, distinguishing its reactivity from related compounds:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Unique Feature |

|---|---|---|---|

| 2-Amino-3-(2-Cl-4-Me-Ph)propanoic acid | Esterification | Enhanced solubility in polar solvents due to -Cl/-Me groups | |

| 2-Amino-3-(4-F-Ph)propanoic acid | Oxidation | Faster oxidation due to electron-withdrawing -F | |

| 2-Amino-3-(Ph)propanoic acid | Decarboxylation | Lower thermal stability |

Stability Under Physiological Conditions

The hydrochloride salt enhances aqueous solubility (25 mg/mL at pH 3–5) but undergoes gradual hydrolysis at neutral pH (7.4), releasing free acid and HCl .

Degradation pathway :

Scientific Research Applications

Chemistry

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The aromatic ring can undergo reduction to yield saturated derivatives.

- Substitution Reactions : The chloro group can be replaced with various nucleophiles like hydroxyl or amino groups.

Table 1: Common Reactions Involving 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of amino to nitro/nitroso | KMnO4, CrO3 |

| Reduction | Saturation of the aromatic ring | Pd/C (catalytic hydrogenation) |

| Substitution | Replacement of chloro group | NaOH, NH3 |

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor , particularly targeting aminopeptidases. Such inhibition can have significant implications for metabolic regulation and therapeutic interventions in diseases characterized by dysregulated enzyme activity.

Medicine

The compound is explored for its therapeutic potential in treating various diseases due to its unique structure. Notably, studies indicate its role in:

- Neurotransmitter Modulation : Research suggests that compounds with similar structures can influence neurotransmitter release and uptake mechanisms, potentially aiding in the treatment of neurological disorders.

Case Study Example: A study demonstrated that a related compound significantly affected serotonin reuptake mechanisms, indicating potential applications in antidepressant therapies.

- Cancer Research : Its capacity to inhibit specific enzymes linked to cancer metabolism has been highlighted, suggesting further therapeutic applications.

Table 2: Pharmacological Studies Involving Related Compounds

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized polymers and coatings that require specific thermal or chemical resistance.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aryl Groups

Key Observations :

- Chirality: Enantiomers (R/S) of the target compound and similar derivatives (e.g., (R)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol HCl ) highlight the importance of stereochemistry in biological activity.

- Functional Groups : Esters (e.g., ethyl or methyl) in analogues increase lipophilicity, whereas free carboxylic acids (as in the target compound) enhance water solubility via salt formation.

Benzannulated and Heterocyclic Analogues

Table 2: Heterocyclic Derivatives

Key Observations :

- Benzannulation: Benzotriazinone and quinolinone derivatives introduce fused aromatic systems, which may enhance π-π stacking interactions in drug-receptor binding.

- Functionalization : Methoxy groups (e.g., ) or hydroxy groups (e.g., naphthyl derivatives in ) can modulate solubility and hydrogen-bonding capacity.

Enantiomer-Specific Comparisons

The target compound’s enantiomers (R and S) have distinct spatial arrangements, which could lead to differences in:

- Pharmacokinetics : Metabolic stability and enzyme interactions.

- Bioactivity: Enantioselective binding to targets (e.g., amino acid transporters or receptors). Similar enantiomeric pairs, such as (R/S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol HCl , underscore the need for chiral resolution in therapeutic applications.

Biological Activity

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride is a synthetic compound with significant biological activity, particularly as a potential enzyme inhibitor. This compound features an amino group, a chloro-substituted aromatic ring, and a propanoic acid moiety, making it versatile for various applications in chemistry and biology.

- IUPAC Name : 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- CAS Number : 1270310-78-5

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active site of specific enzymes, preventing them from catalyzing their substrates. This inhibition can lead to various biological effects depending on the targeted enzyme.

Enzyme Inhibition

Research indicates that 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride exhibits inhibitory effects on aminopeptidases, which are enzymes involved in protein metabolism. The compound's structure allows it to effectively compete with natural substrates for binding sites on these enzymes, leading to decreased enzyme activity.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in vitro:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

- Antiproliferative Activity : A study involving structural modifications of related compounds demonstrated that certain derivatives of this class exhibited potent antiproliferative effects against cancer cell lines, including HeLa cells. The IC50 values ranged from 0.69 to 11 µM, indicating promising potential for therapeutic applications in oncology .

- Enzyme Inhibition Studies : A detailed investigation into the inhibition of aminopeptidases revealed that this compound can effectively reduce enzyme activity in a dose-dependent manner, supporting its potential use in treating conditions related to protein metabolism dysregulation .

Applications in Research and Industry

Due to its unique chemical structure and biological activity, 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting enzyme-related diseases.

- Material Science : Utilized in synthesizing new materials due to its reactive functional groups.

- Biological Research : Investigated for its role in studying enzyme kinetics and mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using precursors like substituted benzaldehydes and nitromethane. Key steps include coupling under basic conditions (e.g., potassium carbonate) and subsequent hydrochlorination . Reaction temperature (60–80°C) and solvent polarity (methanol or DMF) critically affect yield and byproduct formation. Purification via recrystallization or column chromatography is recommended for ≥95% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : H and C NMR should resolve the chiral center (C2) and confirm the 2-chloro-4-methylphenyl substituent. Deuterated DMSO is preferred for solubility .

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to verify purity and molecular ion peaks (e.g., [M+H] at m/z 258.7) .

- X-ray crystallography : Essential for absolute stereochemistry confirmation if enantiopure synthesis is claimed .

Q. What safety protocols are critical for handling this hydrochloride salt in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to minimize inhalation risks, as hydrochloride salts may release HCl vapors under heat .

- Store in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the compound’s chirality impact its biological activity, and what strategies ensure enantiomeric purity?

- Methodology :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers.

- Enantioselective synthesis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) .

- Bioactivity assays : Compare IC values of enantiomers in target enzyme inhibition studies (e.g., kinase assays) to correlate stereochemistry with potency .

Q. What analytical approaches resolve contradictions in reported solubility and stability data for this compound?

- Methodology :

- Solubility profiling : Perform pH-dependent solubility studies (pH 1–10) using shake-flask methods with UV-Vis quantification. Polar aprotic solvents (DMSO) enhance solubility for in vitro assays .

- Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., dechlorinated analogs) .

Q. How can metabolic pathways of this compound be elucidated in vitro?

- Methodology :

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-QTOF-MS, focusing on oxidative dechlorination or methyl group hydroxylation .

- CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.